

Sulfo-Cy3.5 Amine: A Comparative Guide for Super-Resolution Microscopy

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Compound of Interest

Compound Name: Sulfo-Cy3.5 amine

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In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides an objective comparison of **Sulfo-Cy3.5 amine**'s performance against other commonly used fluorophores in super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. The information presented is supported by experimental data to aid researchers in selecting the optimal dye for their specific application.

Performance Comparison of Fluorophores in Super-Resolution Microscopy

The efficacy of a fluorescent dye in super-resolution microscopy is determined by several key photophysical parameters. These include photon yield (the total number of photons emitted per molecule), photostability (resistance to photobleaching), and for localization-based methods like STORM, the duty cycle (the fraction of time the molecule is in a fluorescent 'on' state).

Below is a summary of quantitative data comparing **Sulfo-Cy3.5 amine** with other relevant fluorescent dyes.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Quantum Yield	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Photon Yield (photons x 10 ³) ¹	Duty Cycle ¹	Photostability (survival fraction) ¹
Sulfo-Cy3.5 amine	~581[1]	~596[1]	0.11[2]	139,000[2]	4.9	0.0017	0.89
Alexa Fluor 568	578	603	-	-	1.7	0.0004	0.87
Cy3B	558	572	0.67	130,000	2.0	0.0002	0.85
Atto 565	563	592	0.90	120,000	19.7	0.0006	0.17

¹Data for Photon Yield, Duty Cycle, and Photostability are derived from single-molecule characterization under STORM imaging conditions as reported by Dempsey et al., 2011. It is important to note that performance can vary depending on the specific imaging buffer and experimental setup.

From the data, **Sulfo-Cy3.5 amine** exhibits a good balance of a relatively high photon yield and a low duty cycle, which is advantageous for STORM imaging. Its photostability is comparable to other commonly used dyes like Alexa Fluor 568 and Cy3B. While Atto 565 boasts a significantly higher photon yield, its photostability is considerably lower under these specific conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in super-resolution microscopy. Below are representative protocols for antibody conjugation with **Sulfo-Cy3.5 amine** and a general workflow for a dSTORM experiment.

Antibody Labeling with Sulfo-Cy3.5 Amine

This protocol outlines the general steps for conjugating **Sulfo-Cy3.5 amine** to a primary or secondary antibody.

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS)
- **Sulfo-Cy3.5 amine**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction tubes

Procedure:

- **Antibody Preparation:** Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 1-5 mg/mL.
- **Dye Preparation:** Immediately before use, dissolve **Sulfo-Cy3.5 amine** in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
- **Conjugation Reaction:** Add a 5-10 fold molar excess of the reactive dye to the antibody solution. The optimal ratio should be determined empirically for each antibody.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
- **Purification:** Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~581 nm (for Sulfo-Cy3.5). An optimal DOL is typically between 2 and 5.

General dSTORM Imaging Protocol

This protocol provides a general workflow for performing dSTORM imaging of immunolabeled cells.

Materials:

- Cells grown on high-precision coverslips
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibody
- **Sulfo-Cy3.5 amine**-labeled secondary antibody
- dSTORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a thiol like mercaptoethylamine (MEA))

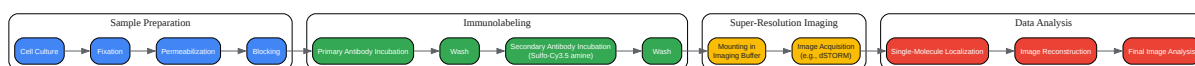
Procedure:

- Sample Preparation:
 - Fix cells with 4% PFA for 10 minutes.
 - Permeabilize the cells for 5-10 minutes.
 - Block non-specific binding sites for 1 hour.
- Immunolabeling:
 - Incubate with the primary antibody for 1 hour at room temperature.
 - Wash three times with PBS.

- Incubate with the **Sulfo-Cy3.5 amine**-labeled secondary antibody for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Imaging:
 - Mount the coverslip onto a microscope slide with dSTORM imaging buffer.
 - Image on a super-resolution microscope equipped for dSTORM.
 - Use a high-power laser (e.g., 561 nm) to excite the **Sulfo-Cy3.5 amine** and induce photoswitching.
 - Acquire a series of thousands of images to capture the stochastic blinking of individual fluorophores.
- Image Reconstruction:
 - Process the raw image data to localize the precise coordinates of each blinking event.
 - Reconstruct the final super-resolution image from the localized coordinates.

Visualizations

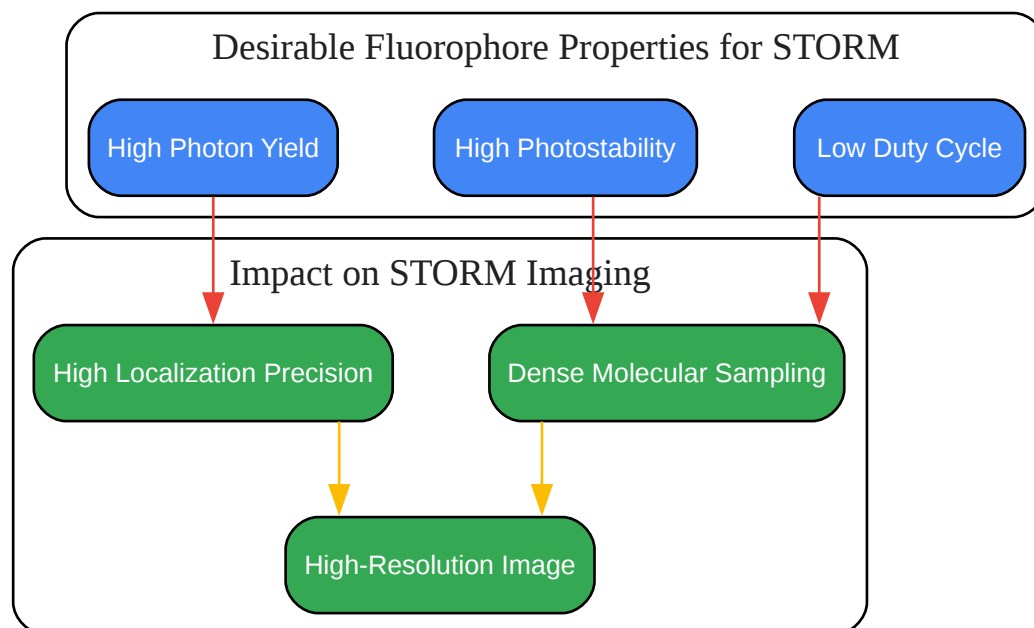
Super-Resolution Microscopy Experimental Workflow



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Caption: A general workflow for a super-resolution microscopy experiment.

Logical Relationship of Fluorophore Properties for STORM



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Caption: Key fluorophore properties and their impact on STORM imaging quality.

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References

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